molecular formula C13H9NO B1594050 4-Amino-9-fluorenone CAS No. 4269-15-2

4-Amino-9-fluorenone

Cat. No. B1594050
CAS RN: 4269-15-2
M. Wt: 195.22 g/mol
InChI Key: FFWCEONGEXZNFU-UHFFFAOYSA-N
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Description

4-Amino-9-fluorenone is an organic compound with the empirical formula C13H9NO . It has a molecular weight of 195.22 . It is used in various applications, including as a starting reagent for the synthesis of 4-methoxy-9-fluorenone .


Synthesis Analysis

This compound has been used in a study on the determination of major contaminants in water samples from a gas plant . It was used as a starting reagent for the synthesis of 4-methoxy-9-fluorenone . In another study, it was found that bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound has a melting point range of 138-140 °C . The compound is solid at room temperature .

Scientific Research Applications

Fluorescence and Chromatographic Applications

4-Amino-9-fluorenone and its derivatives, such as 9-fluorenone-4-carbonyl chloride (FCC), have been utilized as fluorescent electrophilic reagents. These compounds can functionalize amino acids in an alkaline medium before their high-performance liquid chromatography (HPLC) resolution. This process allows for the production of stable and highly fluorescent derivatives suitable for sensitive and efficient chromatographic determination and resolution. The detection limit of this method is in the picomole range, and it can detect approximately 0.01% of the d-enantiomer in an excess of the l-enantiomer (Hsien & Chen, 2007).

Organic Electronics and Diode Control

This compound and its derivatives have applications in organic electronics, particularly in the fabrication of organic two-layer diodes. These diodes exhibit unique behaviors like normal rectification and anomalous conduction effects, which are crucial for controlling electron transfer direction in electronic devices (Uehara et al., 1995).

Photocatalysis

9-Fluorenone, a related compound, serves as a non-toxic and cost-effective photocatalyst for oxidation reactions under blue light-emitting diode irradiation. This methodology is particularly useful for late-stage modifications of amines and selective oxidation of steroids (Zhang et al., 2020).

Polymer and Material Science

Fluorene structures, including 9-fluorenone and this compound, have been extensively studied for their applications in polymers and OLED materials. These compounds form the basis of several monomers used in photosensitive materials and display unique electronic, UV-Vis spectrum, and thermal stability properties. Such structures are also used in pharmaceuticals and agricultural hormones (Wang Ji-ping, 2011).

Environmental Applications

This compound derivatives play a role in environmental science, particularly in the biodegradation of pollutants like fluorene. Strains of bacteria such as Arthrobacter sp. have been shown to utilize fluorenone derivatives in their metabolic pathways, aiding in the degradation of environmental contaminants (Casellas et al., 1997).

Safety and Hazards

4-Amino-9-fluorenone is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes .

Relevant Papers The relevant papers retrieved discuss the use of this compound in various studies, including its use in the determination of major contaminants in water samples , and its role as a starting reagent for the synthesis of 4-methoxy-9-fluorenone . Another study discussed the synthesis of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH), characterized by NMR and MS .

properties

IUPAC Name

4-aminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWCEONGEXZNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195387
Record name Fluoren-9-one, 4-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4269-15-2
Record name 4-Amino-9H-fluoren-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4269-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Aminofluorenone
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Record name 4269-15-2
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Record name Fluoren-9-one, 4-amino-
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Record name 4-amino-9H-fluoren-9-one
Source European Chemicals Agency (ECHA)
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Record name 4-AMINOFLUORENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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